

N-Trimethylsilylphthalimide (CAS 10416-67-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-Trimethylsilylphthalimide

Cat. No.: B081804

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December 24, 2025

Abstract

N-Trimethylsilylphthalimide (CAS: 10416-67-8) is a silylated derivative of phthalimide, utilized in organic synthesis as a versatile reagent and intermediate. This technical guide provides an in-depth overview of its chemical and physical properties, safety information, synthesis and purification protocols, and spectroscopic data. The content is structured to serve as a practical resource for professionals in research and development.

Chemical and Physical Properties

N-Trimethylsilylphthalimide is a solid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on calculations and should be considered as estimates.

Property	Value	Reference
CAS Number	10416-67-8	
Molecular Formula	<chem>C11H13NO2Si</chem>	[1]
Molecular Weight	219.32 g/mol	[1]
Appearance	Light yellow solid (predicted)	
Melting Point	Not experimentally determined	
Boiling Point	300.27 °C at 760 mmHg (calculated)	
Density	1.158 g/cm³ (calculated)	
Flash Point	135.40 °C (calculated)	
Solubility	Expected to be soluble in non-polar organic solvents. Insoluble in water.	

Safety and Handling

N-Trimethylsilylphthalimide is classified as a hazardous substance and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Hazard Statements:

- Toxic if swallowed or if inhaled.
- May cause damage to organs through prolonged or repeated exposure.
- Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

- Do not breathe dust.

- Wash skin thoroughly after handling.
- Do not eat, drink or smoke when using this product.
- Use only outdoors or in a well-ventilated area.
- Avoid release to the environment.
- IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

Synthesis and Purification

Synthesis of N-Trimethylsilylphthalimide

The synthesis of **N-Trimethylsilylphthalimide** is typically achieved through the silylation of phthalimide using a suitable silylating agent. A common method involves the reaction of phthalimide with hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMCS). The following is a generalized experimental protocol.

Experimental Protocol:

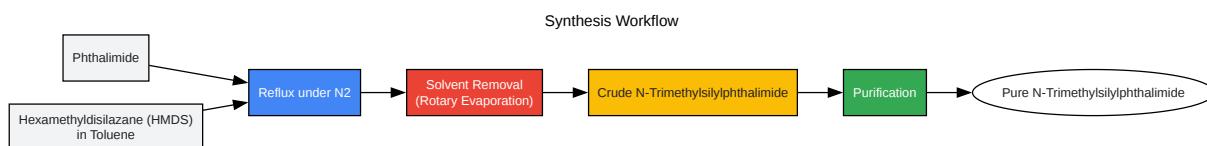
Materials:

- Phthalimide
- Hexamethyldisilazane (HMDS)
- Anhydrous toluene (or other suitable aprotic solvent)
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a dry round-bottom flask under an inert atmosphere, combine phthalimide and a molar excess of hexamethyldisilazane in anhydrous toluene.
- Stir the mixture at room temperature for 30 minutes.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).
- Allow the reaction mixture to cool to room temperature.
- Remove the solvent and excess HMDS under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization or chromatography.

Workflow for the Synthesis of **N**-Trimethylsilylphthalimide



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Caption: A generalized workflow for the synthesis of **N**-Trimethylsilylphthalimide.

Purification

The primary challenge in the purification of N-trimethylsilylated compounds is the potential for hydrolysis of the silyl group on acidic silica gel.^[2] Therefore, purification by column chromatography should be performed using deactivated silica gel.

Experimental Protocol for Purification by Column Chromatography:

Materials:

- Crude **N**-Trimethylsilylphthalimide

- Silica gel
- Triethylamine
- Hexane
- Ethyl acetate
- Chromatography column

Procedure:

- Deactivation of Silica Gel: Prepare a slurry of silica gel in a mixture of hexane and ethyl acetate (the eluent system determined by TLC), containing 0.5% (v/v) triethylamine.[\[2\]](#)
- Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the hexane/ethyl acetate/triethylamine mixture, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **N-Trimethylsilylphthalimide**.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental data, the following spectroscopic information is predicted based on the known structure of **N-Trimethylsilylphthalimide** and typical values for the functional groups present.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.7 - 7.9	Multiplet	4H	Aromatic protons (C_6H_4)
~ 0.4	Singlet	9H	Trimethylsilyl protons ($-Si(CH_3)_3$)

The aromatic protons of the phthalimide ring are expected to appear as a complex multiplet in the downfield region. The nine protons of the trimethylsilyl group will appear as a sharp singlet in the upfield region, a characteristic signal for this functional group.[\[3\]](#)[\[4\]](#)

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~ 168	Carbonyl carbons ($C=O$)
~ 134	Aromatic carbons (quaternary)
~ 123	Aromatic carbons (CH)
~ -1	Trimethylsilyl carbons ($-Si(CH_3)_3$)

The carbonyl carbons of the imide will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, and the carbons of the trimethylsilyl group will be significantly upfield.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960	Medium	C-H stretch (aliphatic, from TMS group)
~ 1770, 1715	Strong	C=O stretch (asymmetric and symmetric)
~ 1600, 1470	Medium	C=C stretch (aromatic)
~ 1250, 840	Strong	Si-C stretch and rocking (from TMS group)

The IR spectrum is expected to be dominated by the strong carbonyl stretching bands of the phthalimide group. The presence of the trimethylsilyl group will be indicated by characteristic Si-C stretching and rocking vibrations.[\[5\]](#)

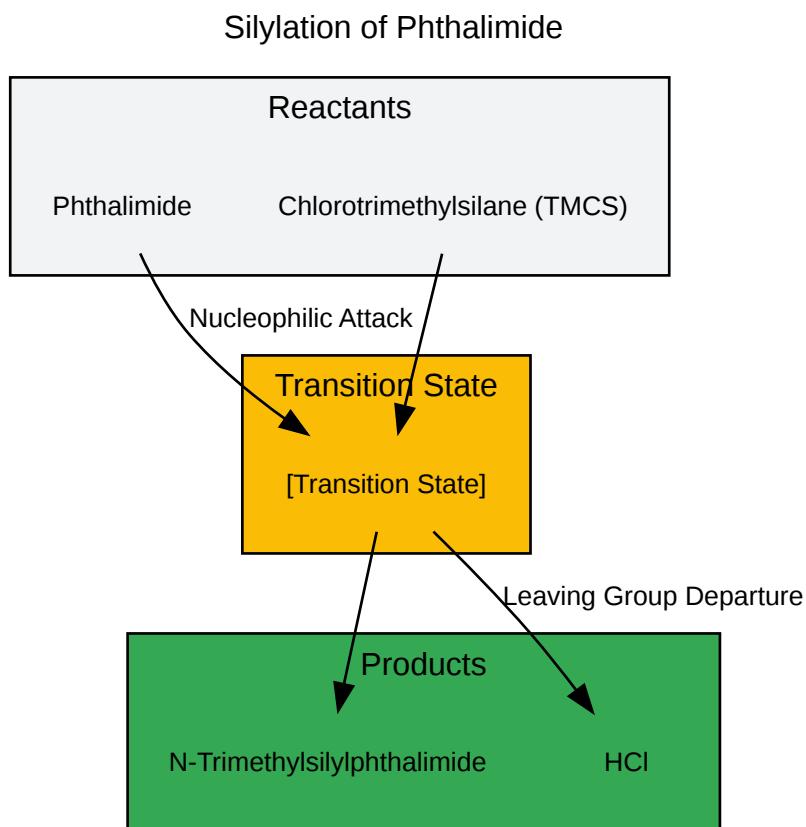
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M^+) at m/z 219. The fragmentation pattern would likely involve the loss of a methyl group ($[M-15]^+$) and the characteristic trimethylsilyl cation at m/z 73.[\[6\]](#)

Reaction Mechanism

N-Trimethylsilylphthalimide is formed through a nucleophilic substitution reaction. The nitrogen atom of phthalimide acts as a nucleophile, attacking the silicon atom of the silylating agent (e.g., chlorotrimethylsilane). This proceeds via an S-N2-type mechanism.

Reaction Mechanism for the Silylation of Phthalimide



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Caption: The S-N2 reaction mechanism for the formation of **N-Trimethylsilylphthalimide**.

Applications

N-Trimethylsilylphthalimide serves as a protected form of phthalimide, allowing for reactions at other sites of a molecule without interference from the acidic N-H proton. The trimethylsilyl group can be easily removed under mild hydrolytic conditions. It can be used in the synthesis of primary amines via the Gabriel synthesis, where the silylated phthalimide acts as a surrogate for phthalimide anion.

Conclusion

This technical guide provides a detailed overview of **N-Trimethylsilylphthalimide**, covering its properties, safety, synthesis, and predicted spectroscopic data. While experimental data for some properties are not readily available, the information compiled herein, based on

established chemical principles and data from related compounds, offers a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

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